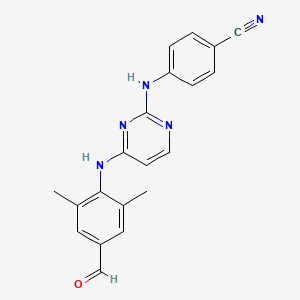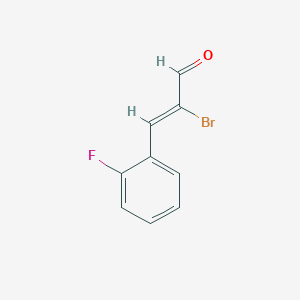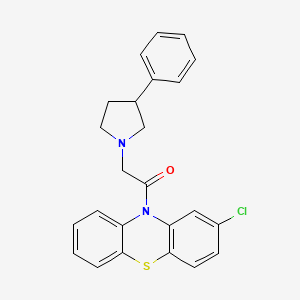
1-(2-chloro-10H-phenothiazin-10-yl)-2-(3-phenylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group and a pyrrolidinyl acetyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine typically involves multiple steps. One common method starts with the chlorination of phenothiazine to introduce the chloro group at the 2-position. This is followed by the acylation of the phenothiazine core with 3-phenyl-1-pyrrolidinyl acetic acid under acidic conditions to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications. Quality control measures are stringent to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenothiazine core or the pyrrolidinyl acetyl moiety.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter receptors, particularly dopamine receptors. This modulation leads to changes in neurotransmitter levels and activity, which can have therapeutic effects in conditions like schizophrenia and bipolar disorder.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic used in the management of chronic psychoses.
Uniqueness
2-chloro-10-[(3-phenyl-1-pyrrolidinyl)acetyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a chloro group and a pyrrolidinyl acetyl moiety differentiates it from other phenothiazine derivatives, potentially offering unique therapeutic benefits and a different side effect profile.
Propriétés
Formule moléculaire |
C24H21ClN2OS |
|---|---|
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-(3-phenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C24H21ClN2OS/c25-19-10-11-23-21(14-19)27(20-8-4-5-9-22(20)29-23)24(28)16-26-13-12-18(15-26)17-6-2-1-3-7-17/h1-11,14,18H,12-13,15-16H2 |
Clé InChI |
NMVDDTWZIMUWJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


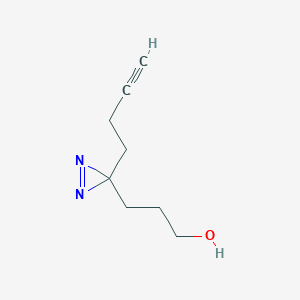
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366043.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B13366047.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)

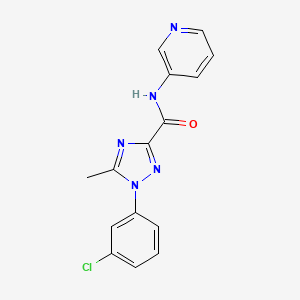

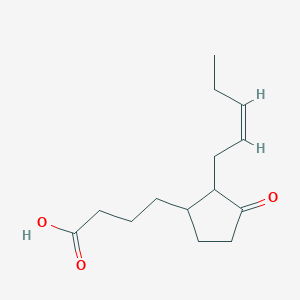

![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
